molecular formula C32H35N3O4 B1668384 Cep 7055 CAS No. 402857-58-3

Cep 7055

Cat. No.: B1668384
CAS No.: 402857-58-3
M. Wt: 525.6 g/mol
InChI Key: UHEBDUAFKQHUBV-UHFFFAOYSA-N
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Description

CEP-7055 is a fully synthetic, orally active N,N-dimethyl glycine ester prodrug of CEP-5214, a fused pyrrolocarbazole derivative. It acts as a pan-inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases (VEGFR-1/FLT-1, VEGFR-2/KDR, and VEGFR-3/FLT-4), with biochemical IC50 values of 12 nM, 18 nM, and 17 nM, respectively . Preclinical studies demonstrated its potent antiangiogenic and antitumor efficacy across diverse tumor models, including glioblastoma, colon carcinoma, melanoma, and pancreatic cancer . Chronic oral administration (11.9–23.8 mg/kg twice daily) inhibited tumor growth by 50–90% in subcutaneous xenografts and reduced metastases in orthotopic models . Despite promising preclinical data, CEP-7055 failed to show clinical activity in Phase I trials, leading to discontinuation .

Properties

CAS No.

402857-58-3

Molecular Formula

C32H35N3O4

Molecular Weight

525.6 g/mol

IUPAC Name

3-[14-oxo-7-(propan-2-yloxymethyl)-3,13-diazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(16),2(10),4(9),5,7,11(15),17,19,21-nonaen-3-yl]propyl 2-(dimethylamino)acetate

InChI

InChI=1S/C32H35N3O4/c1-19(2)39-18-20-10-11-26-23(14-20)29-25-16-33-32(37)30(25)28-22-9-6-5-8-21(22)15-24(28)31(29)35(26)12-7-13-38-27(36)17-34(3)4/h5-6,8-11,14,19H,7,12-13,15-18H2,1-4H3,(H,33,37)

InChI Key

UHEBDUAFKQHUBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC2=C(C=C1)N(C3=C2C4=C(C5=C3CC6=CC=CC=C65)C(=O)NC4)CCCOC(=O)CN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CEP 7055
CEP-7055
CEP7055
N,N-dimethylglycine 3-(5,6,7,13-tetrahydro-9-((1-methylethoxy)methyl)-5-oxo-12H-indeno(2,1-a)pyrrolo(3,4-c)carbazol-12-yl)propyl este

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of CEP-7055 revolves around two primary objectives: (1) assembly of the indenopyrrolocarbazole scaffold (CEP-5214) and (2) prodrug derivatization via esterification with N,N-dimethylglycine. Retrosynthetically, the process can be segmented into three phases:

  • Core Structure Formation : Construction of the indeno[2,1-a]pyrrolo[3,4-c]carbazole-5-one framework.
  • Side Chain Introduction : Installation of the 9-isopropoxymethyl and 12-(3-hydroxypropyl) substituents.
  • Prodrug Synthesis : Esterification of the 12-hydroxypropyl group with N,N-dimethylglycine to yield CEP-7055.

Key challenges included optimizing solubility for purification and ensuring regioselective functionalization to maintain nanomolar-scale VEGF-R inhibition.

Stepwise Synthesis of CEP-5214

Indenopyrrolocarbazole Core Assembly

The indenopyrrolocarbazole core was synthesized via a convergent route involving cyclocondensation and annulation reactions. Initial steps utilized a Friedel-Crafts alkylation to couple indole derivatives with electrophilic intermediates, followed by palladium-catalyzed cross-coupling to establish the pyrrolocarbazole system. A critical optimization involved employing a dimethoxybenzhydryl protecting group, which improved solubility in organic solvents and facilitated chromatographic purification.

Substituent Functionalization

9-Alkoxymethyl Group Installation

The 9-position was functionalized via nucleophilic substitution using isopropoxymethyl chloride under basic conditions (K₂CO₃, DMF, 60°C). This step required careful control of steric hindrance, as branching at the α-position (e.g., tert-butoxymethyl) reduced VEGF-R2 inhibitory activity by >10-fold. Isopropoxymethyl emerged as the optimal substituent, balancing potency (VEGF-R2 IC₅₀ = 8 nM) and synthetic feasibility.

12-(3-Hydroxypropyl) Side Chain Introduction

The N12 position was alkylated with 3-bromopropanol in the presence of NaH, yielding the 3-hydroxypropyl side chain. This modification was essential for cellular activity, with omission resulting in >50% loss of VEGF-R2 inhibition.

Prodrug Synthesis: Esterification to CEP-7055

To address poor aqueous solubility, the 3-hydroxypropyl group of CEP-5214 was esterified with N,N-dimethylglycine. The reaction employed N,N-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane under inert conditions, achieving 85% yield after column chromatography. The ester prodrug (CEP-7055) exhibited a 20-fold increase in water solubility compared to CEP-5214, enabling oral administration.

Table 1. Key Synthetic Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%)
1 Core Cyclization Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 110°C 62
2 9-Isopropoxymethyl Installation i-PrOCH₂Cl, K₂CO₃, DMF, 60°C 78
3 N12 Alkylation 3-Bromopropanol, NaH, THF, 0°C → RT 65
4 Esterification DCC, DMAP, CH₂Cl₂, RT, 24h 85

Analytical Characterization and Quality Control

Structural Elucidation

  • High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular formula C₃₂H₃₅N₃O₄ (MW 525.6 g/mol).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) revealed characteristic peaks at δ 7.85 (indenyl H), 4.45 (isopropoxymethyl OCH₂), and 3.20 (dimethylamino CH₃).
  • HPLC Purity : >98% by reverse-phase chromatography (C18 column, acetonitrile/water gradient).

Solubility and Stability

CEP-7055 demonstrated pH-dependent solubility, with maximal solubility (12 mg/mL) in acidic buffers (pH 2.0). Stability studies in simulated gastric fluid (SGF, pH 1.2) showed <5% hydrolysis to CEP-5214 over 2h, ensuring adequate prodrug delivery.

Process Optimization and Scale-Up Challenges

Protecting Group Strategy

The dimethoxybenzhydryl group was critical for intermediates’ solubility but required selective deprotection under mild acidic conditions (HCl/EtOAc). Alternative protecting groups (e.g., trityl) led to side reactions during alkylation.

Esterification Efficiency

Initial esterification attempts using EDCI/HOBt resulted in emulsions, complicating purification. Switching to DCC/DMAP in CH₂Cl₂ improved phase separation and yield.

Chemical Reactions Analysis

Key Structural Features:

ComponentRole in Chemical Reactivity
Pyrrolocarbazole coreBinds ATP pocket of VEGF-R kinases via π-π and hydrophobic interactions .
C3-(isopropylmethoxy) groupEnhances selectivity for VEGF-R2 (KDR) kinase .
N,N-dimethyl glycine esterIncreases solubility and oral absorption .

Biochemical Kinase Inhibition

CEP-7055’s active metabolite, CEP-5214, directly inhibits VEGF-R tyrosine kinases through competitive ATP binding .

Kinase Inhibition Profile :

Kinase TargetIC₅₀ (nM)Mechanism of Inhibition
VEGF-R2 (KDR)18Blocks ATP binding, preventing autophosphorylation.
VEGF-R1 (FLT-1)12Inhibits ligand-dependent signaling.
VEGF-R3 (FLT-4)17Reduces lymphangiogenesis pathways.
  • Reaction Specificity : CEP-5214 shows >100-fold selectivity for VEGF-Rs over unrelated kinases (e.g., EGFR, PDGFR) .

Metabolic Activation

In vivo, CEP-7055 undergoes hydrolysis to release CEP-5214 :

  • Reaction :
    CEP-7055 (ester) + H₂O → CEP-5214 (active) + N,N-dimethyl glycine

  • Catalysis : Hydrolysis is mediated by esterases in the liver and plasma.

  • Pharmacokinetics :

    • Peak plasma concentration of CEP-5214 occurs 1–2 hours post-administration .

    • Oral bioavailability of CEP-7055 in mice: >60% .

Inhibition of VEGF-Induced Signaling

CEP-5214 disrupts VEGF-R2 phosphorylation in endothelial cells:

  • Reaction :
    VEGF binding → VEGF-R2 dimerization → CEP-5214 binds ATP site → Blocks tyrosine kinase activation .

  • Cellular Assay Data :

    • IC₅₀ for VEGF-R2 phosphorylation in HUVECs: 10 nM .

    • Inhibition of VEGF-induced plasma extravasation in rats: ED₅₀ = 20 mg/kg .

Anti-Angiogenic Effects in Preclinical Models

CEP-7055’s chemical activity translates to functional outcomes:

  • Matrigel Implant Assay : 82% inhibition of neovascularization at 23.8 mg/kg .

  • Tumor Xenograft Models :

    Tumor ModelMax Inhibition vs. Control
    U87MG glioblastoma90%
    HT-29 colon carcinoma75%
  • Mechanistic Correlation : Reduced microvessel density (22–38%) via CD34/Factor VIII staining .

Reversibility and Toxicity Profile

  • Reaction Reversibility : VEGF-R2 phosphorylation resumes 24 hours after CEP-7055 withdrawal .

  • Tolerability : No significant toxicity observed in chronic dosing (up to 65 days) .

Comparison with Similar Compounds

Target Specificity and Biochemical Activity
Compound Target Profile Key Biochemical IC50 (nM) Administration Route
CEP-7055 Pan-VEGFR (VEGFR-1/2/3) VEGFR-1: 12; VEGFR-2: 18; VEGFR-3: 17 Oral
Sunitinib (SU11248) Multi-target (VEGFR-2, PDGFR, c-KIT) VEGFR-2: ~10 Oral
ZD4190 VEGFR-2 selective VEGFR-2: 40 Oral
ZM323881 VEGFR-2 selective VEGFR-2: 8 (cell-based) Intravenous
BIBF 1120 Triple angiokinase (VEGFR-1/2/3, FGFR, PDGFR) VEGFR-2: ~21 Oral

Key Insights :

  • CEP-7055’s pan-VEGFR inhibition differentiates it from selective inhibitors like ZD4190 and ZM323881, which focus on VEGFR-2 .
Preclinical Antitumor Efficacy
Compound Tumor Models Tested Efficacy (vs. Control) Synergy with Chemotherapy
CEP-7055 Glioblastoma (U87MG), Colon (HT-29, HCT-116), Melanoma (A375) 50–90% tumor growth inhibition ; 36% reduction in metastases Enhanced survival in glioblastoma (261 vs. 192 days with temozolomide)
Sunitinib Colorectal (HCT-116), Renal (RENCA) 70–80% tumor growth inhibition Synergistic with irinotecan
BIBF 1120 NSCLC, Ovarian, Colorectal 60–75% tumor growth inhibition Enhanced efficacy with paclitaxel
Bevacizumab Colorectal, Glioblastoma ~50% reduction in microvessel density Approved with FOLFOX/FOLFIRI

Key Insights :

  • CEP-7055 showed broad-spectrum efficacy but required combination therapy (e.g., temozolomide) for survival benefits, unlike Bevacizumab, which achieved clinical approval as a monotherapy and in combinations .
  • Sunitinib and BIBF 1120 demonstrated stronger single-agent activity, likely due to multi-target inhibition .
Clinical Development and Limitations
Compound Clinical Stage Key Outcomes Limitations
CEP-7055 Phase I No objective responses; development halted Poor pharmacokinetics or insufficient target engagement in humans
Sunitinib Approved PFS: 11.4 months (renal cell carcinoma) Toxicity (hypertension, fatigue)
BIBF 1120 Phase III PFS: 3.4 months (ovarian cancer) Modest efficacy vs. Bevacizumab
Bevacizumab Approved OS: 28.9 months (colorectal cancer) Bleeding, gastrointestinal perforation

Key Insights :

  • Approved multi-target agents (Sunitinib) or biologics (Bevacizumab) remain superior in balancing efficacy and tolerability .

Biological Activity

CEP-7055 is a novel compound developed as a potent inhibitor of vascular endothelial growth factor receptor (VEGF-R) tyrosine kinases. It is recognized for its antiangiogenic properties and antitumor efficacy, making it a significant candidate in cancer therapy. This article delves into the biological activity of CEP-7055, highlighting its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

CEP-7055 functions primarily by inhibiting the VEGF-VEGF receptor signaling pathway, which is crucial for angiogenesis—the formation of new blood vessels from existing ones. This process is often exploited by tumors to secure nutrients and oxygen for growth. The compound specifically targets the following VEGF receptors:

  • VEGF-R1/FLT-1
  • VEGF-R2/KDR
  • VEGF-R3/FLT-4

In biochemical assays, CEP-7055 demonstrated impressive inhibitory potency with IC50 values of approximately 18 nM for VEGF-R2, 12 nM for VEGF-R1, and 17 nM for VEGF-R3 .

In Vitro Studies

In vitro studies have shown that CEP-7055 effectively inhibits VEGF-stimulated autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an IC50 of around 10 nM. Additionally, it has been shown to inhibit capillary tube formation on Matrigel, indicating its potential to disrupt angiogenesis at low nanomolar concentrations .

In Vivo Studies

Tumor Models:
CEP-7055 has been tested in various murine models, demonstrating significant antitumor activity across multiple cancer types. Key findings include:

  • A375 Melanomas: Significant tumor growth inhibition.
  • U251MG and U87MG Glioblastomas: Marked reductions in tumor volume.
  • MCF-7 Breast Carcinomas: Effective in reducing tumor size and metastasis .

Table 1: Summary of Antitumor Efficacy in Various Models

Tumor TypeModel TypeDose (mg/kg)% Inhibition
A375 MelanomaSubcutaneous23.850–90%
U251MG GlioblastomaSubcutaneous23.860%
MCF-7 Breast CarcinomaSubcutaneous11.9–23.855%
ASPC-1 Pancreatic CarcinomaOrthotopic23.870%

Antiangiogenic Activity

CEP-7055's antiangiogenic effects were assessed using rat aortic ring assays and HUVEC cultures. The compound exhibited dose-dependent inhibition of microvessel growth and capillary tube formation, affirming its role as a potent antiangiogenic agent .

Safety and Tolerability

In preclinical studies involving chronic administration (up to 65 days), CEP-7055 was well tolerated with no significant toxicity observed. This safety profile is crucial for its progression into clinical trials .

Clinical Implications

Given its potent biological activity and favorable safety profile, CEP-7055 has progressed into Phase I clinical trials for cancer patients. The ongoing research aims to evaluate its efficacy in combination with other therapeutic agents, particularly in solid tumors where angiogenesis plays a pivotal role in disease progression .

Q & A

Q. What are the primary molecular targets of CEP-7055, and how is its inhibitory activity validated in preclinical models?

CEP-7055 is a pan-inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), with IC50 values in the range of 12–18 nM . Its inhibitory activity is validated through in vitro kinase assays measuring phosphorylation suppression and in vivo subcutaneous tumor xenograft models. For example, orthotopic glioblastoma models showed reduced intratumoral microvessel density (via CD34 staining) and improved survival in mice treated with CEP-7055 alone or in combination with temozolomide .

Q. How does the prodrug design of CEP-7055 (derived from CEP-5214) address pharmacokinetic challenges?

CEP-7055 is the N,N-dimethylglycine ester prodrug of CEP-5214, synthesized to overcome the parent compound’s low aqueous solubility (10 µg/mL). The prodrug increases solubility to 40 mg/mL (as HCl salt) and achieves 15–20% bioavailability in animal models, enabling oral administration . Validation involves comparative pharmacokinetic studies measuring plasma levels of the active metabolite (CEP-5214) post-administration .

Q. What preclinical models demonstrate the antiangiogenic and antitumor efficacy of CEP-7055?

Key models include:

  • Glioblastoma : Orthotopic xenografts in nude mice showed a 36% increase in median survival (261 vs. 192 days) when CEP-7055 was combined with temozolomide .
  • Colon carcinoma : CT-26 tumor models revealed reduced hepatic metastatic burden with CEP-7055 combined with irinotecan .
  • Subcutaneous tumors : Reduced tumor growth and metastases in breast cancer and CNS tumor models .

Advanced Research Questions

Q. What methodological approaches are used to resolve contradictions between preclinical efficacy and clinical trial outcomes for CEP-7055?

Despite strong preclinical data (e.g., tumor growth inhibition and anti-metastatic effects in glioblastoma ), CEP-7055 failed in Phase I trials . Researchers should investigate:

  • Species-specific differences : Human vs. murine VEGF signaling pathways or tumor microenvironments .
  • Dosing limitations : Clinical doses may not achieve plasma concentrations equivalent to preclinical efficacious levels .
  • Compensatory angiogenic pathways : Upregulation of FGF-R or TIE-2 in human tumors, as later studies targeted these with analogues like CEP-11981 .

Q. How can researchers optimize combination therapy strategies using CEP-7055 analogues?

Post-CEP-7055 studies synthesized 11 analogues to inhibit "complementary angiogenic targets" (e.g., TIE-2, FGF-R1). Methodological insights include:

  • Structure-activity relationship (SAR) analysis : Modifying the indenopyrrolocarbazole scaffold to enhance multi-target inhibition .
  • Synergy screening : Testing combinations with cytotoxic agents (e.g., temozolomide) using orthotopic models and survival metrics .

Q. What experimental designs are critical for evaluating CEP-7055’s impact on tumor metastasis?

  • Orthotopic implantation : Mimics metastatic spread (e.g., CT-26 colon carcinoma liver metastases) .
  • Longitudinal imaging : Quantify metastatic burden via MRI or bioluminescence.
  • Biomarker analysis : Measure circulating VEGF levels or tumor-derived exosomes to correlate with treatment response .

Q. How do researchers address oxidative stress artifacts in studies involving indole/carbazole derivatives like CEP-7055?

Early hypotheses linked indole derivatives to ROS-mediated cytotoxicity, but CEP-7055’s efficacy is VEGF-R-specific. To exclude ROS confounding:

  • Control experiments : Compare ROS levels in cells treated with CEP-7055 vs. ROS-generating indoles (e.g., compounds b, c vs. d, f) .
  • Antioxidant co-treatment : Assess whether N-acetylcysteine reverses antitumor effects .

Methodological Guidance for Future Studies

Q. What are best practices for designing reproducible pharmacokinetic studies for kinase inhibitors like CEP-7055?

  • Dose normalization : Adjust for species-specific metabolic rates (e.g., mouse-to-human scaling factors) .
  • Bioanalytical validation : Use LC-MS/MS to quantify CEP-5214 in plasma, ensuring detection limits align with preclinical efficacious concentrations .

Q. How should researchers validate target engagement in vivo for CEP-7055?

  • Pharmacodynamic markers : Measure phosphorylated VEGFR-2 in tumor lysates via Western blot or ELISA .
  • Microvessel density (MVD) analysis : CD34 immunohistochemistry in tumor sections .

Q. What lessons from CEP-7055’s development inform the design of next-generation VEGF-R inhibitors?

  • Multi-target inhibition : Prioritize compounds like CEP-11981 that block VEGF-R, TIE-2, and FGF-R to overcome redundancy .
  • Adaptive clinical trials : Incorporate biomarker-driven patient stratification (e.g., VEGF-A overexpression) to enhance response rates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.